Enhanced Orthogonality and Suppression of Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis (SPPS), the use of the Alloc protecting group is orthogonal to both Boc/Bzl and Fmoc/tBu strategies. A tandem deprotection-coupling reaction using neutral conditions and catalytic Pd(PPh3)4/PhSiH3 allows for the suppression of diketopiperazine (DKP) formation, a common and troublesome side reaction [1]. In contrast, Fmoc- and Boc-protected amino acids are not orthogonal to each other and their removal conditions can lead to DKP formation in sensitive sequences .
| Evidence Dimension | Orthogonality and Side-Reaction Suppression |
|---|---|
| Target Compound Data | Alloc removal is orthogonal to Boc and Fmoc. Enables tandem deprotection-coupling that suppresses DKP formation. |
| Comparator Or Baseline | Fmoc and Boc protecting groups: Non-orthogonal; removal conditions can promote DKP formation. |
| Quantified Difference | Qualitative reduction in DKP formation; allows synthesis of sequences prone to this side reaction. |
| Conditions | SPPS using Pd(PPh3)4 and PhSiH3 in neutral conditions. |
Why This Matters
This orthogonality allows for the synthesis of complex, cyclic, and branched peptides that are inaccessible with standard protecting group schemes, making Alloc-D-Met-OH a critical building block for advanced peptide chemistry.
- [1] Thieriet, N., Alsina, J., Giralt, E., Guibe, F., & Albericio, F. (1997). Use of Alloc-amino acids in solid-phase peptide synthesis. Tandem deprotection-coupling reactions using neutral conditions. Tetrahedron Letters, 38(41), 7275-7278. View Source
